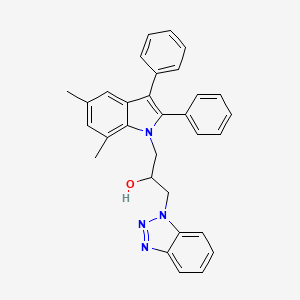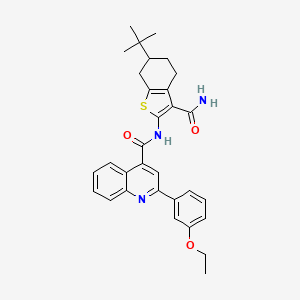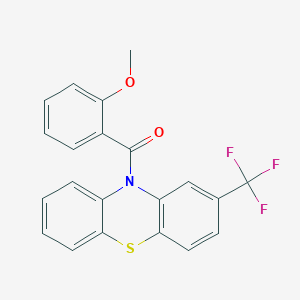![molecular formula C18H21N3O2S B11661591 N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661591.png)
N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide typically involves the condensation of 4-(propan-2-yloxy)benzaldehyde with 2-(pyridin-2-ylsulfanyl)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N’-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N’-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N’-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine
- 2-phenyl-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide
Uniqueness
N’-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide stands out due to its unique combination of aromatic and heterocyclic structures, which contribute to its diverse reactivity and potential applications. Its specific chemical properties and potential biological activities make it a valuable compound for various scientific research and industrial applications.
特性
分子式 |
C18H21N3O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)23-16-9-7-15(8-10-16)12-20-21-18(22)14(3)24-17-6-4-5-11-19-17/h4-14H,1-3H3,(H,21,22)/b20-12+ |
InChIキー |
KLCPDNRZTGEADW-UDWIEESQSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(C)SC2=CC=CC=N2 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(C)SC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11661519.png)
![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661538.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)



![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)


